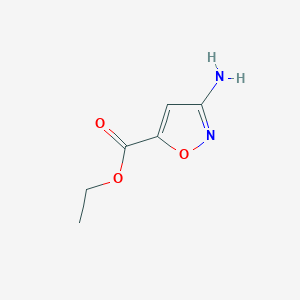

Ethyl 3-aminoisoxazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

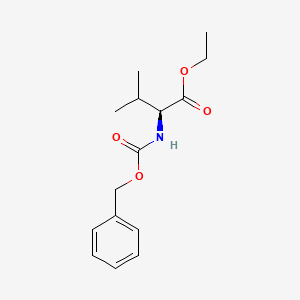

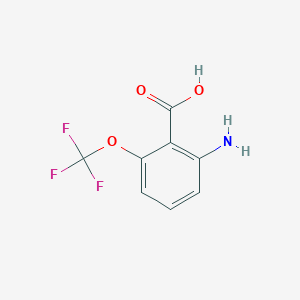

Ethyl 3-aminoisoxazole-5-carboxylate is a compound with the molecular formula C6H8N2O3 . It has a molecular weight of 156.14 g/mol . This compound is used in laboratory chemicals and the manufacture of chemical compounds .

Molecular Structure Analysis

The molecular structure of Ethyl 3-aminoisoxazole-5-carboxylate can be represented by the InChI string: InChI=1S/C6H8N2O3/c1-2-10-6(9)4-3-5(7)8-11-4/h3H,2H2,1H3,(H2,7,8) . The compound has a complexity of 151 .Physical And Chemical Properties Analysis

Ethyl 3-aminoisoxazole-5-carboxylate has a molecular weight of 156.14 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . The compound has a Rotatable Bond Count of 3 . The Exact Mass and Monoisotopic Mass of the compound are 156.05349212 g/mol . The Topological Polar Surface Area is 78.4 Ų . The compound has a Heavy Atom Count of 11 .Applications De Recherche Scientifique

Application 1: Synthesis of Ethyl 6-Hydroxy-Isoxazolo[5,4-b]Pyridine-4-Carboxylates

- Summary of the Application: Ethyl 3-aminoisoxazole-5-carboxylate is used in the synthesis of ethyl 6-hydroxy-isoxazolo[5,4-b]pyridine-4-carboxylates . These compounds are attractive research targets for medicinal chemistry due to their varied biological activity .

- Methods of Application or Experimental Procedures: The reaction of 5-aminoisoxazoles with diethyl 2-oxosuccinate sodium salt in trifluoroacetic acid leads to the formation of diethyl (Z)-2-(5-amino-3-methylisoxazol-4-yl)but-2-enedioates. Cyclization of the latter in the presence of sodium ethoxide in alcohol provides ethyl 6-hydroxyisoxazolo[5,4-b]pyridine-4-carboxylates .

- Results or Outcomes: The reaction resulted in the formation of ethyl 6-hydroxy-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate in 12% yield .

Application 2: Metal-Free Synthetic Routes to Isoxazoles

- Summary of the Application: Ethyl 3-aminoisoxazole-5-carboxylate is used in the synthesis of isoxazoles, a five-membered heterocyclic moiety commonly found in many commercially available drugs .

- Results or Outcomes: The development of metal-free synthetic routes for the synthesis of isoxazoles has significant biological interests .

Application 3: Organic Synthesis of Novel Classes of Compounds

- Summary of the Application: Ethyl 3-aminoisoxazole-5-carboxylate is used in the organic synthesis of novel classes of compounds, including peptides .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The outcomes of these syntheses are novel classes of compounds, including peptides .

Safety And Hazards

Orientations Futures

The development of eco-friendly synthetic strategies for the synthesis of isoxazoles, such as Ethyl 3-aminoisoxazole-5-carboxylate, is of significant importance . Given the drawbacks of current synthetic methods, there is a need for the development of alternate metal-free synthetic routes . This represents a promising direction for future research in this area .

Propriétés

IUPAC Name |

ethyl 3-amino-1,2-oxazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-2-10-6(9)4-3-5(7)8-11-4/h3H,2H2,1H3,(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFDIGGPNNRPBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NO1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456080 |

Source

|

| Record name | Ethyl 3-aminoisoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-aminoisoxazole-5-carboxylate | |

CAS RN |

203586-94-1 |

Source

|

| Record name | Ethyl 3-aminoisoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.